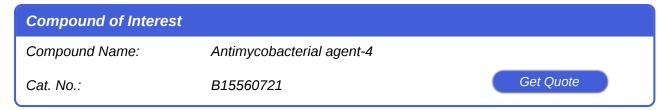


The Diarylquinoline Class: A Technical Guide to a Novel Antimycobacterial Scaffold

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and structure-activity relationships of diarylquinolines, a novel class of antimycobacterial agents. A prominent example from this class, Bedaquiline (formerly TMC207), was the first new drug approved for tuberculosis in over 40 years, highlighting the significance of this scaffold in combating drug-resistant mycobacterial strains.[1][2] This document will serve as a comprehensive resource for professionals engaged in the research and development of new antimycobacterial therapies.

Core Synthesis Pathway of Diarylquinolines

The synthesis of diarylquinoline derivatives is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships. A common synthetic route is outlined below.[3]

Experimental Protocol: General Synthesis of Diarylquinoline Derivatives[3]

A typical synthesis begins with the reaction of a substituted 3-bromopropiophenone with an appropriate aniline to form an aminoketone. This intermediate then undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide, which results in cyclization and chlorination to yield a 2-chloroquinoline intermediate. Subsequent nucleophilic substitution with sodium methoxide or thiourea followed by alkylation affords the corresponding



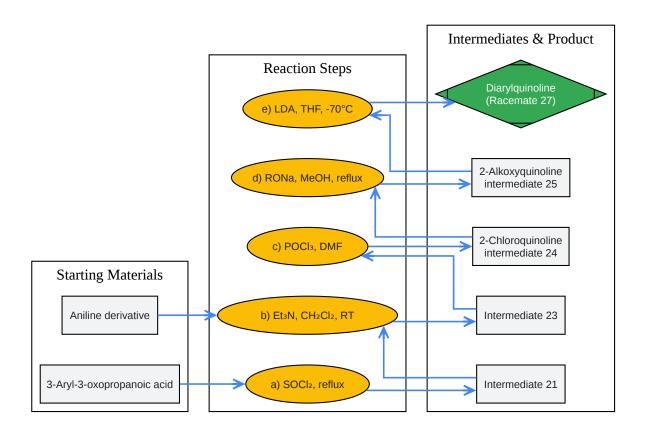




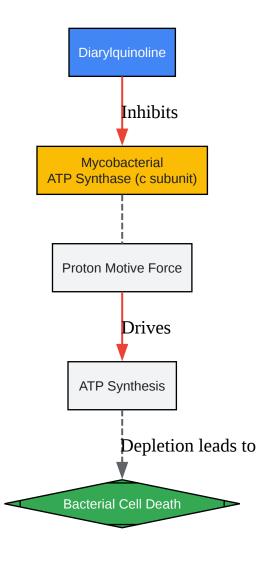
2-alkoxy or 2-thioalkoxyquinolines. The final key step involves a deprotonation with lithium diisopropylamide (LDA) at low temperatures, followed by reaction with an appropriate aminoketone to introduce the second aryl group and form the diarylquinoline core. The overall yield for this five-step process typically ranges from 10-60%, though this can be optimized.[3]

Diagram of the Core Synthesis Pathway









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